EINECS 293-838-3

CAS No.: 91471-08-8

Cat. No.: VC14397777

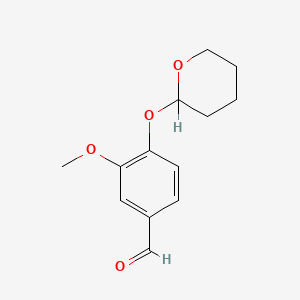

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91471-08-8 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 3-methoxy-4-(oxan-2-yloxy)benzaldehyde |

| Standard InChI | InChI=1S/C13H16O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 |

| Standard InChI Key | LLTXNXRCBBBYKB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC2CCCCO2 |

Introduction

Chemical Identification and Regulatory Context

EINECS Classification

EINECS 293-838-3 falls under the European INventory of Existing Commercial chemical Substances (EINECS), which catalogs substances commercially available in the EU before September 1981 . EINECS listings are critical for regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), as they define phase-in substances requiring registration .

Synonyms and Identifiers

The compound is associated with multiple synonyms and identifiers, though discrepancies exist across sources:

Note: The conflicting CAS numbers (91471-08-8 vs. 106852-87-3) suggest potential errors in database entries or differences in stereochemical configurations. Verification via authoritative databases like the European Chemicals Agency (ECHA) is recommended for industrial use.

Molecular Structure and Physicochemical Properties

Structural Features

The compound consists of a benzaldehyde backbone substituted with:

-

A methoxy group (-OCH₃) at the 3-position.

-

A tetrahydro-2H-pyran-2-yloxy group at the 4-position.

The tetrahydropyran (THP) ring is a six-membered ether with one oxygen atom, commonly employed as a protecting group for hydroxyl functionalities in organic synthesis .

| Property | Value | Method |

|---|---|---|

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

The low hydrogen bond donor count and moderate polarity suggest solubility in organic solvents like dichloromethane or tetrahydrofuran.

Synthetic Applications and Industrial Relevance

Role in Organic Synthesis

The THP group in EINECS 293-838-3 serves as a protecting group for phenolic hydroxyl groups during multi-step syntheses. For example:

-

Protection: The THP ether shields reactive -OH groups from undesired reactions under acidic or basic conditions .

-

Deprotection: Mild acidic hydrolysis (e.g., with HCl) regenerates the free hydroxyl group post-synthesis .

Discrepancies and Data Gaps

CAS Number Inconsistencies

The dual CAS numbers (91471-08-8 and 106852-87-3) associated with EINECS 293-838-3 highlight database errors or stereochemical variations. Resolving this requires cross-referencing with:

Research Opportunities

Further studies should explore:

-

Synthetic pathways: Optimizing yields and purity.

-

Biological activity: Screening for pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume